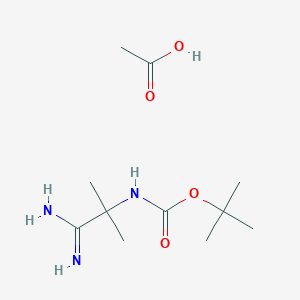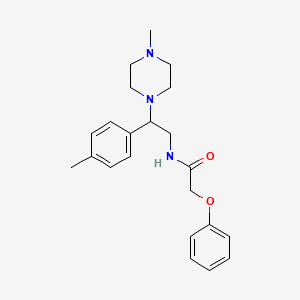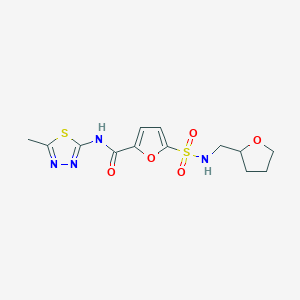![molecular formula C13H17N5O4S B2957965 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide CAS No. 2034282-16-9](/img/structure/B2957965.png)
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is a useful research compound. Its molecular formula is C13H17N5O4S and its molecular weight is 339.37. The purity is usually 95%.
BenchChem offers high-quality N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
This compound belongs to the class of triazolopyrazine derivatives, which have been studied for their antibacterial properties. The synthesis of these derivatives and their potential as antibacterial agents have been explored, with some showing moderate to good activities against both Gram-positive and Gram-negative bacteria . For example, certain derivatives have shown effectiveness comparable to ampicillin, a first-line antibacterial agent.
Antiproliferative Activity
The triazolopyrazine derivatives have been evaluated for their antiproliferative activities against various cancer cell lines. Some compounds in this class have demonstrated satisfactory activity and could serve as dual c-Met/VEGFR-2 inhibitors, which are important targets in cancer therapy . These compounds could potentially inhibit the growth of cancer cells and induce apoptosis, making them valuable in cancer research.
Kinase Inhibition
The inhibitory activities of triazolopyrazine derivatives toward c-Met/VEGFR-2 kinases have been studied. These kinases play a crucial role in cancer progression, and their inhibition can be a strategy for cancer treatment. Compounds with this backbone structure have shown promising results in inhibiting these kinases .
Structural Characterization and Analysis
Triazolopyrazine derivatives are characterized using various analytical techniques such as melting point determination, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis. These methods help in confirming the structure of synthesized compounds and are essential for further application in medicinal chemistry .
Drug Resistance Overcoming
The design of triazolopyrazine derivatives aims to overcome drug resistance, a significant challenge in the treatment of diseases like cancer. By interfering with multiple drug targets, these compounds may be more effective in preventing the development of resistance .
Hemolytic Toxicity Evaluation
In the development of new pharmaceuticals, assessing hemolytic toxicity is crucial. Triazolopyrazine derivatives have been evaluated for their hemolytic toxicity, which is an important consideration for their potential use as therapeutic agents .
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively. Overexpression or mutation of these kinases is often associated with various types of cancers .
Mode of Action
The compound interacts with its targets by inhibiting their kinase activities . This inhibition prevents the phosphorylation of downstream proteins, thereby disrupting the signaling pathways that promote cell proliferation and angiogenesis .
Biochemical Pathways
The affected pathways include the c-Met and VEGFR-2 signaling pathways . The c-Met pathway is involved in cell growth, survival, and migration, while the VEGFR-2 pathway is involved in angiogenesis . Inhibition of these pathways leads to reduced cell proliferation and angiogenesis, which can slow down tumor growth .
Pharmacokinetics
The compound’s potent inhibitory activities against c-met and vegfr-2 suggest that it may have good bioavailability .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It also induces apoptosis in A549 cells . These effects are likely due to the compound’s inhibition of c-Met and VEGFR-2 signaling .
Action Environment
properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,1-dioxothiolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4S/c1-2-22-13-11-17-16-10(18(11)5-4-14-13)7-15-12(19)9-3-6-23(20,21)8-9/h4-5,9H,2-3,6-8H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGZREMBROQVSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2957883.png)


![N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2957886.png)

![N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine](/img/structure/B2957890.png)


![1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one](/img/structure/B2957898.png)
![2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione](/img/structure/B2957899.png)


